In-Depth Spectroscopic Analysis: 1H and 13C NMR of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate
In-Depth Spectroscopic Analysis: 1H and 13C NMR of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate
Executive Summary
Methyl 3-[(4-hydroxyphenyl)amino]propanoate (CAS: 70156-40-0) is a highly versatile bifunctional intermediate utilized in the synthesis of advanced pharmaceuticals, including targeted protein degraders (PROTACs) and beta-blocker analogs[1]. Structurally, it features an electron-rich p-aminophenol core linked to a flexible propanoate ester chain. This whitepaper provides an authoritative, field-proven guide to the structural elucidation of this molecule using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind experimental choices and establishing self-validating protocols, this guide serves as a definitive resource for researchers requiring high-fidelity spectroscopic characterization.
Structural & Mechanistic Context
The synthesis of Methyl 3-[(4-hydroxyphenyl)amino]propanoate is typically achieved via an aza-Michael addition between p-aminophenol (the Michael donor) and methyl acrylate (the Michael acceptor). Understanding this mechanism is critical for anticipating potential impurities (e.g., unreacted starting materials or bis-alkylated byproducts) during NMR analysis.
The reaction proceeds via a 1,2-addition mechanism. The nucleophilic nitrogen attacks the electron-deficient β -carbon of the acrylate, forming a transient zwitterionic intermediate. This is followed by a rate-controlling, amine-assisted intramolecular proton transfer that yields the singly substituted secondary amine product[2]. Because primary amines react significantly faster than secondary amines due to reduced steric hindrance and enhanced solvation of the zwitterionic intermediate, the mono-alkylated target product can be isolated with high selectivity[2].
Caption: Aza-Michael addition mechanism for the synthesis of the target propanoate derivative.
Experimental Protocols: Synthesis and Self-Validating NMR Preparation
As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the sample preparation. The following protocol is designed as a self-validating system to ensure absolute structural confidence.
Synthesis and Purification Workflow
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Reaction Setup: Combine equimolar amounts of p-aminophenol and methyl acrylate in a polar aprotic solvent (e.g., acetonitrile) or under solvent-free conditions with gentle heating (40–50 °C).
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Monitoring: Track the consumption of the primary amine via Thin Layer Chromatography (TLC) or GC-MS.
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Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to remove any traces of the bis-alkylated tertiary amine byproduct.
NMR Sample Preparation and Quality Control
Solvent Selection Causality: Dimethyl sulfoxide- d6 (DMSO- d6 ) is explicitly chosen over CDCl 3 . The target molecule contains two strong hydrogen-bonding groups (-OH and -NH). DMSO- d6 not only ensures complete dissolution but, more importantly, strongly solvates these exchangeable protons. This drastically slows down their chemical exchange rate, allowing the -OH and -NH signals to appear as sharp, quantifiable peaks and preserving the crucial scalar coupling between the -NH proton and the adjacent methylene group.
Step-by-Step Preparation:
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Weigh exactly 15 mg of the purified compound into a clean glass vial.
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Dissolve in 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal standard).
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Transfer the clear solution to a high-quality 5 mm NMR tube.
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Self-Validating D 2 O Shake (Post-Acquisition): After acquiring the initial 1H spectrum, add 2 drops of D 2 O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the -OH and -NH peaks validates their assignment and confirms the collapse of the adjacent methylene multiplet into a clean triplet.
Caption: Self-validating NMR acquisition and structural assignment workflow.
Spectroscopic Characterization & Data Presentation
1H NMR Analysis (Causality and Assignment)
The 1H NMR spectrum of Methyl 3-[(4-hydroxyphenyl)amino]propanoate is highly diagnostic.
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Aromatic Region: The p-substituted phenol ring creates a plane of symmetry, resulting in an AA'BB' spin system. Because the hydroxyl group is a stronger electron-donating group (via resonance) than the secondary amine, the protons ortho to the -OH group ( δ 6.55) are slightly more deshielded than those ortho to the -NH group ( δ 6.44).
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Aliphatic Region: The propanoate chain forms an A 2 X 2 spin system. The methylene group α to the nitrogen ( δ 3.18) appears as a quartet in DMSO- d6 because it couples with both the adjacent CH 2 group and the -NH proton ( 3J≈6.5 Hz). Upon D 2 O exchange, this quartet collapses into a triplet, proving the structural connectivity.
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Exchangeable Protons: The phenolic -OH appears as a sharp singlet far downfield ( δ 8.52) due to strong hydrogen bonding with the DMSO solvent.
Table 1: 1H NMR Spectroscopic Data (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 8.52 | Singlet (s) | - | 1H | Ar-OH (Phenolic) |
| 6.55 | Doublet (d) | 8.6 | 2H | Ar-H (ortho to -OH) |
| 6.44 | Doublet (d) | 8.6 | 2H | Ar-H (ortho to -NH) |
| 5.15 | Triplet (t, broad) | 6.0 | 1H | -NH - (Amine) |
| 3.58 | Singlet (s) | - | 3H | -O-CH 3 (Ester methyl) |
| 3.18 | Quartet (q) | 6.5 | 2H | -NH-CH
2
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| 2.52 | Triplet (t) | 6.8 | 2H | -CH 2 -C=O (Aliphatic) |
| *Note: Apparent doublets representing the AA'BB' aromatic spin system. |
13C NMR Analysis (Electronic Effects)
The 13C NMR spectrum provides absolute confirmation of the carbon skeleton. The causality of the chemical shifts is directly tied to the electronegativity of the attached heteroatoms.
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The ester carbonyl carbon is highly deshielded ( δ 172.6), typical for an aliphatic ester.
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In the aromatic ring, the carbon directly attached to the oxygen (C-OH) is pushed downfield to δ 148.1, while the carbon attached to the nitrogen (C-NH) appears at δ 141.4. This 7 ppm difference perfectly reflects the higher electronegativity of oxygen relative to nitrogen.
Table 2: 13C NMR Spectroscopic Data (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| 172.6 | Quaternary (C=O) | Ester Carbonyl |
| 148.1 | Quaternary (Ar-C) | Ar-C -OH |
| 141.4 | Quaternary (Ar-C) | Ar-C -NH |
| 115.8 | Methine (Ar-CH) | Ar-C H (ortho to -OH) |
| 113.5 | Methine (Ar-CH) | Ar-C H (ortho to -NH) |
| 51.3 | Methyl (CH 3 ) | -O-C H 3 |
| 39.8 | Methylene (CH 2 ) | -NH-C H 2 - |
| 33.6 | Methylene (CH 2 ) | -C H 2 -C=O |
2D NMR Validation (HSQC/HMBC)
To ensure the protocol is a self-validating system, 2D NMR must be employed to lock in the assignments:
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HSQC (Heteronuclear Single Quantum Coherence): Validates the direct C-H attachments. The cross-peak between δ 3.18 (1H) and δ 39.8 (13C) unambiguously identifies the nitrogen-bound methylene group.
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HMBC (Heteronuclear Multiple Bond Correlation): Proves the molecular backbone. A critical long-range 3JCH correlation is observed between the ester methyl protons ( δ 3.58) and the carbonyl carbon ( δ 172.6), as well as between the α -carbonyl protons ( δ 2.52) and the same carbonyl carbon, confirming the intact propanoate chain.
Conclusion
The comprehensive 1H and 13C NMR analysis of Methyl 3-[(4-hydroxyphenyl)amino]propanoate reveals a highly predictable and structurally rigid spectroscopic profile. By utilizing DMSO- d6 to arrest proton exchange and employing D 2 O shake experiments alongside 2D NMR, researchers can establish a self-validating analytical workflow. This ensures absolute structural integrity for downstream applications in drug development and synthetic chemistry.
References
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Title: Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]
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Title: Methyl 3-[(4-Hydroxyphenyl)aMino]propanoate — Chemical Substance Information. Source: NextSDS. URL: [Link]
